Cas no 2680802-22-4 (9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid)

9-(2,2,2-Trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid is a specialized spirocyclic compound featuring a trifluoroacetyl group and a carboxylic acid functionality. Its unique structural framework, combining a bridged oxa-aza spiro system, makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmacologically active molecules. The trifluoroacetyl group enhances electrophilic reactivity, facilitating further derivatization, while the spirocyclic core contributes to conformational rigidity, which can be advantageous in drug design. This compound is suited for applications in medicinal chemistry, where its scaffold may improve binding selectivity or metabolic stability. High purity and well-defined stereochemistry ensure reproducibility in research and industrial settings.
9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid structure
2680802-22-4 structure
Product name:9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid
CAS No:2680802-22-4
MF:C12H16F3NO4
Molecular Weight:295.254954338074
CID:5635107
PubChem ID:165927508

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28289209
    • 9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
    • 2680802-22-4
    • 9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid
    • インチ: 1S/C12H16F3NO4/c13-12(14,15)10(19)16-6-4-11(5-7-16)3-1-2-8(20-11)9(17)18/h8H,1-7H2,(H,17,18)
    • InChIKey: ZSFXTXRPYRUGOJ-UHFFFAOYSA-N
    • SMILES: FC(C(N1CCC2(CC1)CCCC(C(=O)O)O2)=O)(F)F

計算された属性

  • 精确分子量: 295.10314248g/mol
  • 同位素质量: 295.10314248g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 402
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • XLogP3: 1.5

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28289209-0.25g
9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
2680802-22-4 95.0%
0.25g
$1315.0 2025-03-19
Enamine
EN300-28289209-0.5g
9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
2680802-22-4 95.0%
0.5g
$1372.0 2025-03-19
Enamine
EN300-28289209-10.0g
9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
2680802-22-4 95.0%
10.0g
$6144.0 2025-03-19
Enamine
EN300-28289209-5g
9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
2680802-22-4
5g
$4143.0 2023-09-08
Enamine
EN300-28289209-10g
9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
2680802-22-4
10g
$6144.0 2023-09-08
Enamine
EN300-28289209-0.1g
9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
2680802-22-4 95.0%
0.1g
$1257.0 2025-03-19
Enamine
EN300-28289209-1.0g
9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
2680802-22-4 95.0%
1.0g
$1429.0 2025-03-19
Enamine
EN300-28289209-5.0g
9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
2680802-22-4 95.0%
5.0g
$4143.0 2025-03-19
Enamine
EN300-28289209-1g
9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
2680802-22-4
1g
$1429.0 2023-09-08
Enamine
EN300-28289209-0.05g
9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
2680802-22-4 95.0%
0.05g
$1200.0 2025-03-19

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid 関連文献

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acidに関する追加情報

Introduction to 9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid (CAS No. 2680802-22-4)

9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid, identified by its CAS number 2680802-22-4, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This spirocyclic structure, featuring a unique combination of oxygen and nitrogen heterocycles, has emerged as a promising scaffold for the development of novel therapeutic agents. The presence of a trifluoroacetyl moiety introduces significant electronic and steric effects, making this compound a versatile building block for drug design.

The molecular framework of 9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid consists of a spirocyclic core, which is a bicyclic system where two rings are connected at a single carbon atom. This spiro arrangement imparts rigidity to the molecule, influencing its conformational preferences and potentially enhancing binding affinity to biological targets. The oxa and aza moieties contribute to the compound's polarity and hydrogen bonding capabilities, which are critical factors in drug-receptor interactions.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of spirocyclic compounds as pharmacophores. Studies indicate that the spirocyclic core in 9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid can effectively mimic the binding pockets of various enzymes and receptors, leading to the development of potent inhibitors. The trifluoroacetyl group further enhances this potential by increasing lipophilicity and metabolic stability, key attributes for drug candidates.

In the realm of medicinal chemistry, the synthesis of this compound has been refined through multi-step organic transformations. The introduction of the trifluoroacetyl group is particularly challenging due to its sensitivity to hydrolysis and nucleophilic attack. However, modern synthetic methodologies have enabled efficient preparation of this motif while maintaining high yields and purity. These advancements have opened new avenues for exploring its applications in drug discovery.

One of the most compelling aspects of 9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid is its utility as a precursor for more complex derivatives. By modifying functional groups or introducing additional heterocycles, researchers can generate libraries of compounds with tailored biological activities. For instance, recent studies have demonstrated its use in designing novel kinase inhibitors and protease inhibitors, which are crucial in treating cancers and inflammatory diseases.

The pharmacological profile of this compound has been extensively evaluated through in vitro and in vivo studies. Preliminary results suggest that derivatives of 9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid exhibit promising activity against several disease targets. The spirocyclic core interacts favorably with biological macromolecules, leading to strong binding affinities and selectivity. Furthermore, the metabolic stability imparted by the trifluoroacetyl group ensures prolonged half-life in vivo, enhancing therapeutic efficacy.

From a computational perspective, virtual screening techniques have been employed to identify potential binding modes of this compound with target proteins. Molecular dynamics simulations have revealed that the spirocyclic structure adopts stable conformations in the binding pocket, facilitating optimal interactions with key residues. These insights have guided rational drug design efforts aimed at improving potency and selectivity.

The role of fluorine atoms in medicinal chemistry cannot be overstated. The presence of fluorine in the trifluoroacetyl group not only enhances lipophilicity but also modulates electronic properties, influencing reactivity and binding affinity. This has led to numerous successful cases where fluorinated compounds have outperformed their non-fluorinated counterparts in clinical trials. 9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid exemplifies how strategic fluorination can be leveraged to develop next-generation therapeutics.

Future directions in research on this compound include exploring its role in modulating immune responses and inflammation pathways. Given its structural complexity and biological potential, it serves as an excellent candidate for developing immunomodulatory agents. Additionally, green chemistry approaches are being investigated to optimize synthetic routes while minimizing environmental impact.

In conclusion,9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid (CAS No. 2680802-22-4) represents a significant advancement in medicinal chemistry due to its unique structural features and versatile applications. Its spirocyclic core combined with the electron-withdrawing effects of the trifluoroacetyl group makes it an invaluable scaffold for drug discovery efforts aimed at treating various diseases.

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